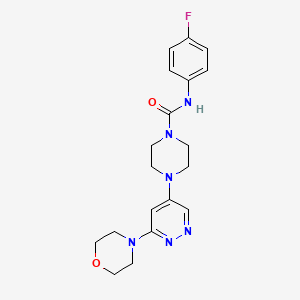
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been synthesized through a multistep process involving the use of various reagents and solvents.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are known to play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has been shown to produce a wide range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has also been shown to reduce the levels of stress hormones, such as cortisol, and to increase the activity of antioxidant enzymes, which are involved in the protection of cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and efficacy. It is also relatively easy to synthesize and can be produced in large quantities. However, N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in water and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide. One possible direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder, anxiety disorders, and addiction. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide and to investigate its potential side effects and toxicity in humans.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide involves a multistep process starting with the reaction of 4-fluoroaniline with 3-chloro-6-(morpholino)pyridazine in the presence of a base to form 4-(6-morpholinopyridazin-4-yl)aniline. The resulting compound is then reacted with 1-(4-chlorophenyl)piperazine in the presence of a base and solvent to form N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide. The purity and yield of the final product depend on the optimization of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c20-15-1-3-16(4-2-15)22-19(27)26-7-5-24(6-8-26)17-13-18(23-21-14-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTMTEMIYLGEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2622499.png)
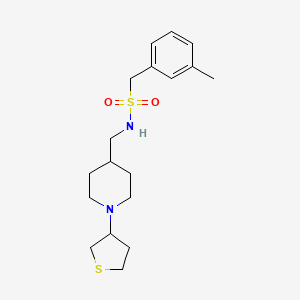
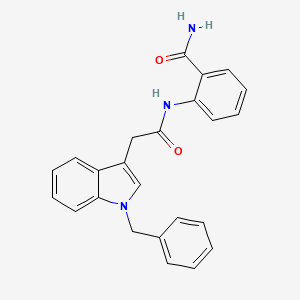

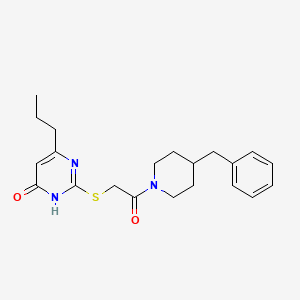
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2622509.png)
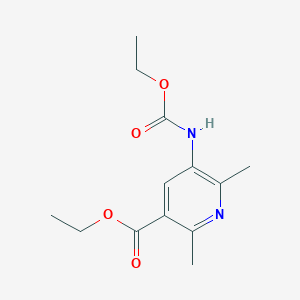
![2-Pyridazin-3-yloxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2622511.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622513.png)
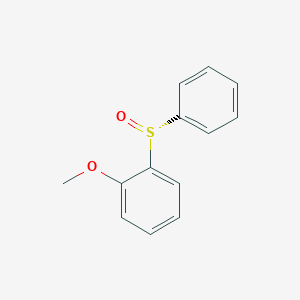
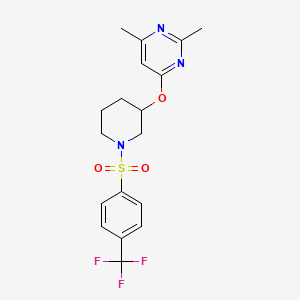
![Dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B2622519.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2622522.png)